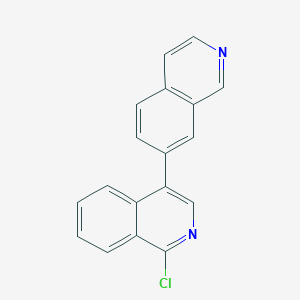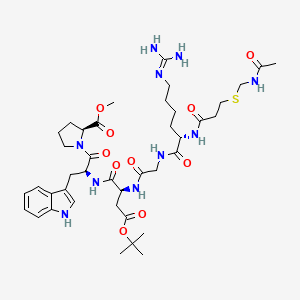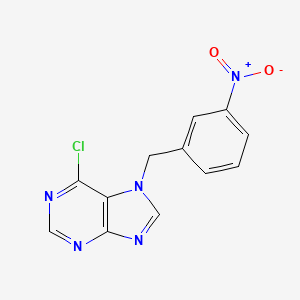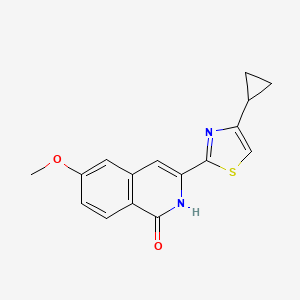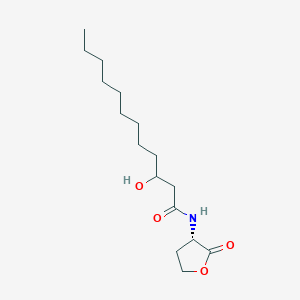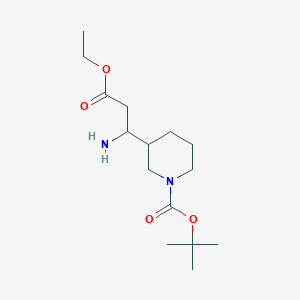
4-Bromo-5-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(trifluoromethoxy)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxylating agents like trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly used.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or alkyl-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(trifluoromethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)quinoline depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Material Science: Its electronic properties are utilized in the design of organic semiconductors and light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
- 4-Bromo-6-(trifluoromethoxy)quinoline
- 4-Bromo-8-(trifluoromethoxy)quinoline
- 4-Bromo-5-(trifluoromethyl)quinoline
Comparison:
- 4-Bromo-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which influences its reactivity and biological activity.
- 4-Bromo-6-(trifluoromethoxy)quinoline and 4-Bromo-8-(trifluoromethoxy)quinoline have different substitution patterns, leading to variations in their chemical and biological properties.
- 4-Bromo-5-(trifluoromethyl)quinoline lacks the oxygen atom in the trifluoromethoxy group, resulting in different electronic and steric effects.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
Propiedades
Fórmula molecular |
C10H5BrF3NO |
|---|---|
Peso molecular |
292.05 g/mol |
Nombre IUPAC |
4-bromo-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
Clave InChI |
PKURERVFIPFDDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)
